molecular formula C10H14N2 B1519850 N-cyclopentylpyridin-2-amine CAS No. 420844-72-0

N-cyclopentylpyridin-2-amine

Cat. No.: B1519850
CAS No.: 420844-72-0
M. Wt: 162.23 g/mol
InChI Key: IMXRKFFAQQGZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylpyridin-2-amine: is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a solid substance characterized by its unique structure, which includes a cyclopentyl group attached to a pyridine ring at the 2-position. This compound is often used in research and development within various scientific fields, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as cyclopentanecarbaldehyde) reacts with ammonia and an alkyl halide (such as 2-bromopyridine) under high temperature and pressure conditions.

  • Reductive Amination: Another method involves reductive amination, where cyclopentanone is reacted with 2-aminopyridine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving elevated temperatures and the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

Chemistry: N-cyclopentylpyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a ligand in biological studies, helping to understand protein interactions and enzyme activities. Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentylpyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The pathways involved can vary widely, but often include signaling cascades related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

  • N-Butylhexan-1-amine: Another amine derivative with a different alkyl chain length.

  • 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A compound with a quinoxaline structure, which is structurally similar to pyridine derivatives.

  • (1-Cyclopentylcyclopropyl)amine hydrochloride: A related compound with a cyclopentyl group attached to a cyclopropylamine.

Uniqueness: N-cyclopentylpyridin-2-amine stands out due to its specific combination of a cyclopentyl group and a pyridine ring, which imparts unique chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed insight into this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRKFFAQQGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopentylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-cyclopentylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-cyclopentylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopentylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopentylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.